molecular formula C16H18N4O2S B2471314 6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034293-76-8

6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No. B2471314
CAS RN: 2034293-76-8
M. Wt: 330.41
InChI Key: RIGUEYBORHYTLI-UHFFFAOYSA-N
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Description

The compound appears to contain a dihydrothieno[3,2-c]pyridine subunit, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the dihydrothieno[3,2-c]pyridine subunit might influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical structure of "6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one" belongs to a class of compounds known for their complex heterocyclic frameworks, which are of significant interest in synthetic and medicinal chemistry due to their biological relevance. Research has been focused on the synthesis of heterocyclic compounds that exhibit various biological activities, including antimicrobial and antiviral properties. For example, the synthesis of novel pyridine and fused pyridine derivatives has been explored for their potential antimicrobial and antioxidant activity (Flefel et al., 2018). Furthermore, studies on the crystal structure of related compounds, such as pymetrozine, have provided insights into their molecular configurations and the interactions that underpin their biological activities (Jeon et al., 2015).

Medicinal Chemistry Applications

The exploration of heterocyclic compounds, including thienopyridines and pyridothienopyrimidines, has led to the discovery of compounds with significant pharmacological potential. For instance, phenothiazine derivatives have been synthesized and evaluated for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Pluta et al., 2011). These studies underline the importance of the structural elements in these molecules, which can be fine-tuned to target specific biological pathways.

Potential Therapeutic Applications

The research on compounds structurally related to "6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one" has highlighted their potential in addressing various therapeutic needs. For example, the investigation of new tetracyclic diazaphenothiazine analogues for their antiproliferative activity against tumor cells points towards the utility of these compounds in cancer therapy (Empel et al., 2021). Additionally, the synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated promising antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds containing a dihydrothieno[3,2-c]pyridine subunit have been found to have antibacterial activity .

properties

IUPAC Name

6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-18-15(21)3-2-13(17-18)16(22)20-9-12(10-20)19-6-4-14-11(8-19)5-7-23-14/h2-3,5,7,12H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGUEYBORHYTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

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